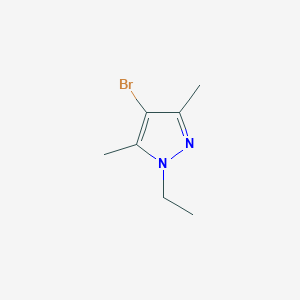

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

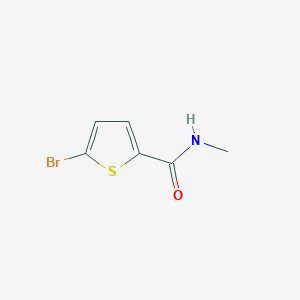

“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 51108-51-1 . It has a molecular weight of 203.08 . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazole derivatives like “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular formula of “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is C7H11BrN2 . The InChI Code is 1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 .Chemical Reactions Analysis

Pyrazole derivatives, including “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis

“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a liquid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved documents.科学的研究の応用

Medicinal Chemistry

Application Summary

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds, particularly as inhibitors .

Methods of Application

The compound is used as a precursor in the synthesis of more complex molecules. It undergoes various chemical reactions, including substitution and coupling reactions, under controlled conditions to yield the desired pharmaceutical agents.

Results

The synthesized compounds exhibit inhibitory activity against certain enzymes or receptors, which can be quantified using assays like IC50 determinations. The specific activities depend on the structure of the final compound.

Agrochemistry

Application Summary

In agrochemistry, this pyrazole derivative serves as a building block for the creation of agrochemicals such as pesticides and herbicides .

Methods of Application

Synthetic pathways involve the reaction of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole with other organic or inorganic agents to produce compounds that target specific pests or plant pathways.

Results

The effectiveness of the agrochemicals is measured in terms of yield improvement, pest mortality rates, and environmental impact assessments.

Coordination Chemistry

Application Summary

The compound finds application in coordination chemistry, where it acts as a ligand to form complexes with various metals .

Methods of Application

Chelation techniques are employed where 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole coordinates with metal ions in solution, forming stable complexes that can be isolated and characterized.

Results

The resulting metal complexes are analyzed using techniques like X-ray crystallography, providing insights into their structure and potential applications in catalysis or material science.

Organometallic Chemistry

Application Summary

It is used in the synthesis of organometallic compounds, which have applications in catalysis and materials science .

Methods of Application

The pyrazole derivative is reacted with organometallic reagents, often under inert conditions, to form new compounds that contain metal-carbon bonds.

Results

The properties of these organometallic compounds, such as their reactivity and stability, are studied through various spectroscopic methods and their potential as catalysts is evaluated.

Biochemistry

Application Summary

In biochemistry, the compound is used to study enzyme inhibition, particularly in the context of liver alcohol dehydrogenase .

Methods of Application

The compound is introduced into biochemical assays to observe its effect on enzyme activity, often compared with known inhibitors.

Results

Data on inhibition rates and binding affinities are collected, providing valuable information for the development of therapeutic agents.

Material Science

Application Summary

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is explored for its potential use in the development of new materials with unique properties .

Methods of Application

The compound is incorporated into polymers or other material matrices, sometimes requiring the formation of additional chemical bonds or interactions.

Results

The new materials are subjected to stress tests, thermal analysis, and other evaluations to determine their suitability for specific applications.

Antileishmanial and Antimalarial Pharmacology

Application Summary

This pyrazole derivative has shown potential in the treatment of tropical diseases such as leishmaniasis and malaria .

Methods of Application

Hydrazine-coupled pyrazoles, synthesized from 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, are tested in vitro against Leishmania species and in vivo in Plasmodium-infected mice models.

Results

One of the compounds exhibited superior antipromastigote activity with an IC50 value of 0.018, significantly more active than standard drugs. Additionally, compounds showed up to 90.4% suppression of Plasmodium berghei in mice .

Synthesis of Indole Derivatives

Application Summary

The compound is used in the synthesis of indole derivatives, which are prevalent in various natural products and pharmaceuticals .

Methods of Application

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole serves as a starting material in the chemical synthesis of indoles, which involves complex organic reactions under controlled conditions.

Results

The synthesized indole derivatives exhibit a range of biological activities and are potential candidates for the treatment of various disorders, including cancer .

Material Science - Hexacoordinate Complexes

Application Summary

In material science, it is used to prepare hexacoordinate complexes with potential applications in electronics and catalysis .

Methods of Application

The pyrazole reacts with organotin reagents like dimethyl- and divinyl-tindichloride to form solid hexacoordinate complexes.

Results

These complexes are characterized for their structural and electronic properties, which may lead to new materials with desirable characteristics .

Pharmaceutical Synthesis - Inhibitors

Application Summary

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is also utilized in the synthesis of various pharmaceutical compounds, particularly as enzyme inhibitors .

Methods of Application

It acts as a precursor in the synthesis pathways, undergoing reactions to produce inhibitors targeting specific enzymes or receptors.

Results

The inhibitors’ efficacy is assessed through biochemical assays, determining their potential as therapeutic agents .

Preparation of Bipyrazoles

Application Summary

The compound is instrumental in the preparation of 1,4′-bipyrazoles, which have applications in coordination chemistry and as ligands .

Methods of Application

Synthetic routes involve the reaction of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole with other reagents to form bipyrazoles.

Results

The resulting bipyrazoles are studied for their ability to coordinate with metals, leading to potential applications in catalysis and materials science .

Development of New Materials

Application Summary

It is explored for its role in the development of new materials with unique electrical or mechanical properties .

Methods of Application

The pyrazole derivative is incorporated into various material matrices, sometimes requiring additional chemical modifications.

Results

The materials developed are evaluated for their performance in specific applications, such as conductivity or durability .

特性

IUPAC Name |

4-bromo-1-ethyl-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIXDYBXWDTDLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618920 |

Source

|

| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |

CAS RN |

51108-51-1 |

Source

|

| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)